molecular formula C18H19N3OS2 B15160727 N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine CAS No. 817210-19-8

N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine

Cat. No.: B15160727
CAS No.: 817210-19-8
M. Wt: 357.5 g/mol
InChI Key: LWPHVXYKFPUXLB-UHFFFAOYSA-N
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Description

N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phthalazin-6-amine core with ethylsulfanyl and ethoxyphenyl groups attached, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a phthalazin-6-amine derivative reacts with 4-[2-(ethylsulfanyl)ethoxy]phenylsulfanyl under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenylsulfanyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while reduction of a nitro group results in an amine.

Scientific Research Applications

N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-({4-[2-(Methylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine
  • N-({4-[2-(Propylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine

Uniqueness

N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine stands out due to its specific ethylsulfanyl and ethoxyphenyl groups, which confer unique chemical properties and reactivity. These structural features make it particularly suitable for certain applications in synthetic chemistry and material science.

Properties

CAS No.

817210-19-8

Molecular Formula

C18H19N3OS2

Molecular Weight

357.5 g/mol

IUPAC Name

N-[4-(2-ethylsulfanylethoxy)phenyl]sulfanylphthalazin-6-amine

InChI

InChI=1S/C18H19N3OS2/c1-2-23-10-9-22-17-5-7-18(8-6-17)24-21-16-4-3-14-12-19-20-13-15(14)11-16/h3-8,11-13,21H,2,9-10H2,1H3

InChI Key

LWPHVXYKFPUXLB-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC1=CC=C(C=C1)SNC2=CC3=CN=NC=C3C=C2

Origin of Product

United States

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